BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of (E)-1,4-dibromobut-2-
ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2-butene

Cat. No.: B147587

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,4-
dibromobut-2-ene, a key reagent in organic synthesis. The document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
manufacturing. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (E)-1,4-dibromobut-2-
ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the *H NMR spectrum shows two distinct signals, while the
13C NMR spectrum displays two peaks corresponding to the two unique carbon environments.

Table 1: *H NMR Data for (E)-1,4-dibromobut-2-ene
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
5.90-6.05 Multiplet 2H Olefinic protons (=CH)
_ Allylic protons (-
3.89-4.02 Multiplet 4H

CHzBr)

Solvent: CDClIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Data for (E)-1,4-dibromobut-2-ene

Chemical Shift (d) ppm Assignment
128-132 (expected) Olefinic carbons (=CH)
30-35 (expected) Allylic carbons (-CH2Br)

Solvent: CDCIs, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 3: Key IR Absorption Data for (E)-1,4-dibromobut-2-ene

Wavenumber (cm—?) Intensity Assignment
~3020 Medium =C-H stretch

~1650 Medium C=C stretch (alkene)
~1200 Strong C-Br stretch

~970 Strong =C-H bend (trans)

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) data shows the molecular ion and characteristic
fragmentation patterns.

Table 4: Key Mass Spectrometry Data for (E)-1,4-dibromobut-2-ene

m/z Relative Intensity Assignment

[M]*, Molecular ion (containing

212,214, 216 Moderate )
79Br and 81Br isotopes)
_ [M-Br]*, Loss of a bromine
133,135 High
atom
53 Base Peak [CaHs]*, Allylic fragment

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of (E)-1,4-dibromobut-2-ene is
dissolved in about 0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: Both *H and 3C NMR spectra are acquired on a standard NMR spectrometer
(e.g., 300 or 400 MHz). For *H NMR, standard acquisition parameters are used, including a
sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon
atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of (E)-1,4-dibromobut-2-ene is finely
ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively,
for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly onto
the ATR crystal.
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Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first
collected. The sample is then scanned, and the resulting spectrum is ratioed against the
background to produce the final absorbance or transmittance spectrum, typically in the range of
4000-400 cm~2.

Mass Spectrometry (MS)

Sample Introduction and lonization: A dilute solution of (E)-1,4-dibromobut-2-ene in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
Electron ionization (El) is employed, where the sample is bombarded with a high-energy
electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
detector records the abundance of each ion, generating a mass spectrum that plots relative
intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-1,4-
dibromobut-2-ene.
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« To cite this document: BenchChem. [Spectroscopic Analysis of (E)-1,4-dibromobut-2-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147587#spectroscopic-data-for-e-1-4-dibromobut-2-
ene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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